molecular formula C15H9O6- B14546972 4-[(2-Carboxybenzoyl)oxy]benzoate CAS No. 62149-25-1

4-[(2-Carboxybenzoyl)oxy]benzoate

Cat. No.: B14546972
CAS No.: 62149-25-1
M. Wt: 285.23 g/mol
InChI Key: YJXHVCKJIZKDNW-UHFFFAOYSA-M
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Description

4-[(2-Carboxybenzoyl)oxy]benzoate is an organic compound with a complex structure that includes carboxyl and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Carboxybenzoyl)oxy]benzoate typically involves the esterification of 2-carboxybenzoic acid with 4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Carboxybenzoyl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for bromination and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene rings.

Scientific Research Applications

4-[(2-Carboxybenzoyl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Carboxybenzoyl)oxy]benzoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalytic functions or sensing capabilities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Carboxybenzoyl)oxy]benzoate is unique due to its specific structure, which allows it to form stable coordination complexes and undergo a variety of chemical reactions. Its versatility in synthetic applications and potential for use in diverse fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

62149-25-1

Molecular Formula

C15H9O6-

Molecular Weight

285.23 g/mol

IUPAC Name

4-(2-carboxybenzoyl)oxybenzoate

InChI

InChI=1S/C15H10O6/c16-13(17)9-5-7-10(8-6-9)21-15(20)12-4-2-1-3-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19)/p-1

InChI Key

YJXHVCKJIZKDNW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OC2=CC=C(C=C2)C(=O)[O-]

Origin of Product

United States

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